molecular formula C12H12N2O2S B5744947 4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline CAS No. 5462-85-1

4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline

Cat. No.: B5744947
CAS No.: 5462-85-1
M. Wt: 248.30 g/mol
InChI Key: REJVHXYMOQINDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline is synthesized through a condensation reaction between p-toluidine and 5-nitrothiophene-2-carbaldehyde . The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The major product is 4-Methyl-n-[(5-aminothiophen-2-yl)methyl]aniline.

    Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-n-[(5-nitrothiophen-2-yl)methyl]aniline is unique due to its specific combination of a methyl group, nitro group, and Schiff base structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-2-4-10(5-3-9)13-8-11-6-7-12(17-11)14(15)16/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJVHXYMOQINDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969890
Record name 4-Methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5462-85-1
Record name 4-Methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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